molecular formula C23H16 B100964 10-methylbenzo[b]triphenylene CAS No. 17278-93-2

10-methylbenzo[b]triphenylene

Katalognummer: B100964
CAS-Nummer: 17278-93-2
Molekulargewicht: 292.4 g/mol
InChI-Schlüssel: OSLUKLQLIFPUAE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

10-methylbenzo[b]triphenylene: is a polycyclic aromatic hydrocarbon (PAH) with the molecular formula C22H14. It is a derivative of benzo[b]triphenylene, characterized by the addition of a methyl group at the 10th position. This compound is known for its planar structure and delocalized π-electron system, making it a subject of interest in various scientific fields .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 10-methylbenzo[b]triphenylene typically involves the cyclization of appropriate precursors under specific conditions. One common method is the trimerization of benzyne intermediates, which can be generated from o-silylaryl triflates and alkynyl sulfides . The reaction conditions often include the use of palladium catalysts and specific solvents to facilitate the cyclization process.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as chromatography and recrystallization are employed to obtain the desired product .

Analyse Chemischer Reaktionen

Types of Reactions: 10-methylbenzo[b]triphenylene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Wissenschaftliche Forschungsanwendungen

10-methylbenzo[b]triphenylene has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of 10-methylbenzo[b]triphenylene involves its interaction with molecular targets through its planar structure and delocalized π-electron system. This allows it to intercalate into DNA, potentially causing mutations or other biological effects. The pathways involved include the activation of cytochrome P450 enzymes, leading to the formation of reactive metabolites that can bind to DNA and proteins .

Vergleich Mit ähnlichen Verbindungen

Uniqueness: 10-methylbenzo[b]triphenylene is unique due to the presence of the methyl group, which can influence its chemical reactivity and biological interactions. This modification can alter its electronic properties, making it distinct from other PAHs in terms of its behavior in various chemical and biological systems .

Eigenschaften

CAS-Nummer

17278-93-2

Molekularformel

C23H16

Molekulargewicht

292.4 g/mol

IUPAC-Name

10-methylbenzo[b]triphenylene

InChI

InChI=1S/C23H16/c1-15-7-6-8-16-13-22-19-11-4-2-9-17(19)18-10-3-5-12-20(18)23(22)14-21(15)16/h2-14H,1H3

InChI-Schlüssel

OSLUKLQLIFPUAE-UHFFFAOYSA-N

SMILES

CC1=C2C=C3C4=CC=CC=C4C5=CC=CC=C5C3=CC2=CC=C1

Kanonische SMILES

CC1=C2C=C3C4=CC=CC=C4C5=CC=CC=C5C3=CC2=CC=C1

Key on ui other cas no.

17278-93-2

Synonyme

10-Methylbenzo[b]triphenylene

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.